molecular formula C13H15N3 B1266884 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 14247-04-2

4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B1266884
CAS No.: 14247-04-2
M. Wt: 213.28 g/mol
InChI Key: ZSVSBYQAJAESNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a tetrahydropyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the amino and nitrile functional groups in its structure makes it a versatile intermediate for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of aniline derivatives with β-ketoesters and arylaldehydes in the presence of a catalyst. One common method employs the NS-SSA catalyst in acetonitrile, yielding substituted tetrahydropyridine analogs with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the tetrahydropyridine ring.

    Reduction: Primary amines.

    Substitution: N-substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydropyridine derivatives
  • 1,2,3,6-Tetrahydropyridine derivatives
  • 2,3,4,5-Tetrahydropyridine derivatives

Comparison: 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Compared to other tetrahydropyridine derivatives, this compound offers a broader range of applications in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVSBYQAJAESNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1N)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293019
Record name 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14247-04-2
Record name NSC86865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.